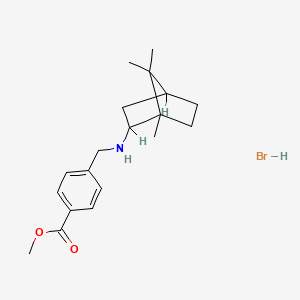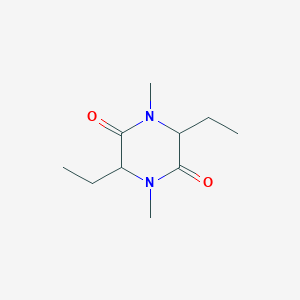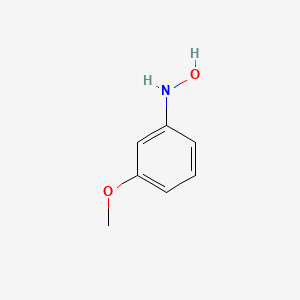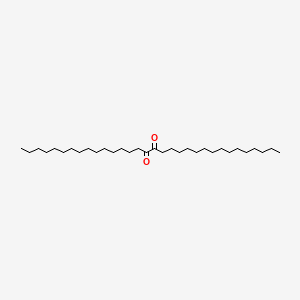
1,4-Oxaselenane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxaselenane-2,6-dione is an organoselenium compound with the molecular formula C₄H₄O₃Se. It is a six-membered ring structure containing selenium, oxygen, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Oxaselenane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of selenourea with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1,4-Oxaselenane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium and oxygen atoms in the ring structure .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield selenium dioxide, while reduction reactions produce selenol derivatives .
Scientific Research Applications
1,4-Oxaselenane-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: In biological research, this compound is investigated for its potential antioxidant properties.
Medicine: The compound’s potential therapeutic applications are explored in the context of selenium’s role in human health.
Mechanism of Action
The mechanism of action of 1,4-oxaselenane-2,6-dione is primarily related to its ability to undergo redox reactions. The selenium atom in the compound can cycle between different oxidation states, allowing it to participate in various redox processes. This redox activity is crucial for its antioxidant properties and potential therapeutic effects .
Molecular Targets and Pathways: The compound’s molecular targets include enzymes and proteins involved in redox regulation. By modulating the activity of these targets, this compound can influence cellular redox balance and protect cells from oxidative damage .
Comparison with Similar Compounds
1,4-Dioxane-2,6-dione: This compound is structurally similar to 1,4-oxaselenane-2,6-dione but contains oxygen instead of selenium.
1,4-Thioxane-2,6-dione:
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound a valuable compound for research and industrial applications .
Properties
CAS No. |
30042-51-4 |
|---|---|
Molecular Formula |
C4H4O3Se |
Molecular Weight |
179.04 g/mol |
IUPAC Name |
1,4-oxaselenane-2,6-dione |
InChI |
InChI=1S/C4H4O3Se/c5-3-1-8-2-4(6)7-3/h1-2H2 |
InChI Key |
REUVZKCQOOSVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)C[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


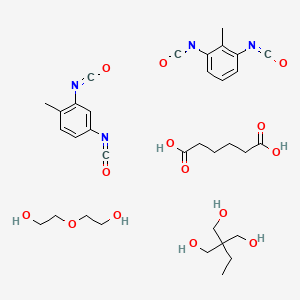
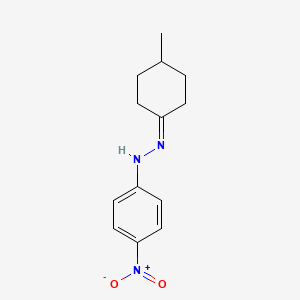
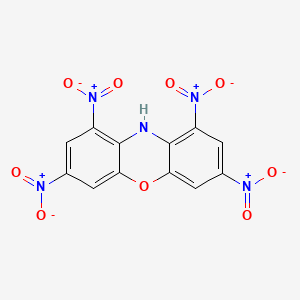
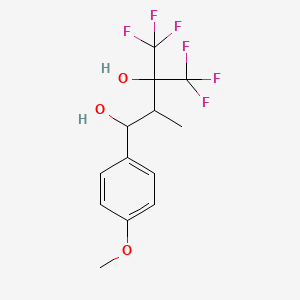
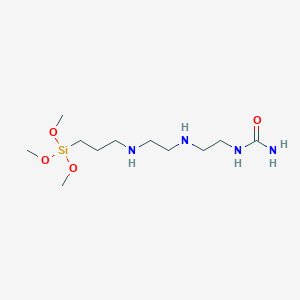

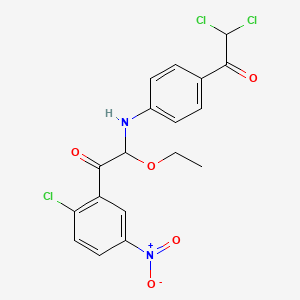
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
